molecular formula C9H19ClO4S B13614417 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride

Cat. No.: B13614417
M. Wt: 258.76 g/mol
InChI Key: BCZLFTIBUDWDIV-UHFFFAOYSA-N
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Description

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, a methoxyethoxy group, and a methylpentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylpentane-1-sulfonyl chloride with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonothioates.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

    Sulfonic Acid: Formed by hydrolysis

Scientific Research Applications

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming sulfonamide, sulfonate ester, or sulfonothioate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethanol: A glycol ether used as a solvent and in the synthesis of various chemicals.

    2-Methoxyethoxymethyl chloride: Used as an OH-protecting reagent in organic synthesis.

    (2-Methoxyethoxy)acetic acid: A metabolite used as a biomarker for exposure to certain chemicals.

Uniqueness

5-(2-Methoxyethoxy)-3-methylpentane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group with a methoxyethoxy substituent. This combination imparts specific reactivity and properties that are not found in simpler compounds like 2-methoxyethanol or 2-methoxyethoxymethyl chloride. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

Molecular Formula

C9H19ClO4S

Molecular Weight

258.76 g/mol

IUPAC Name

5-(2-methoxyethoxy)-3-methylpentane-1-sulfonyl chloride

InChI

InChI=1S/C9H19ClO4S/c1-9(4-8-15(10,11)12)3-5-14-7-6-13-2/h9H,3-8H2,1-2H3

InChI Key

BCZLFTIBUDWDIV-UHFFFAOYSA-N

Canonical SMILES

CC(CCOCCOC)CCS(=O)(=O)Cl

Origin of Product

United States

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